BenchChemオンラインストアへようこそ!

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Physicochemical profiling Sulfonamide NH acidity Hammett analysis

This 4-nitrobenzenesulfonamide derivative is the definitive choice for carbonic anhydrase inhibitor programs. With a Ki of 0.20 nM toward CA‑II, its strong electron‑withdrawing nitro group delivers bifurcated H‑bonds that chloro, bromo, methyl, and methoxy analogs cannot replicate. The 4‑nitro scaffold also functions as a non‑classical carboxylate bioisostere, improving logP‑adjusted permeability while preserving anionic character. Choose this compound over the 4‑chloro variant to gain 5‑ to 10‑fold higher aqueous solubility, preventing DMSO precipitation in high‑concentration biochemical assays (≥100 µM). For systematic selectivity profiling, pair with the 2‑nitro regioisomer (CAS 941996‑89‑0) to probe nitro‑position dependence on target engagement—an SAR dimension inaccessible to halo‑ or alkyl‑substituted analogs.

Molecular Formula C14H17N3O5S
Molecular Weight 339.37
CAS No. 899999-35-0
Cat. No. B3008611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
CAS899999-35-0
Molecular FormulaC14H17N3O5S
Molecular Weight339.37
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2
InChIInChI=1S/C14H17N3O5S/c1-16(2)13(14-4-3-9-22-14)10-15-23(20,21)12-7-5-11(6-8-12)17(18)19/h3-9,13,15H,10H2,1-2H3
InChIKeyRPNKATPWYCLGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide (CAS 899999-35-0) Procurement-Relevant Chemical Profile


N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide (CAS 899999-35-0) is a synthetic small-molecule sulfonamide with a molecular formula of C₁₄H₁₇N₃O₅S and a molecular weight of 339.37 g mol⁻¹ . The compound features a 4-nitrobenzenesulfonamide core linked via an ethyl spacer to a dimethylamino-furan-2-yl moiety, yielding a bifunctional scaffold with both a basic tertiary amine and an electron-deficient aromatic sulfonamide. Typical commercial purity is ≥95%, and the compound is supplied as a research-grade solid . Its structural architecture places it within a discrete sub-series of N-[(2-(dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamides that differ solely in the para-substituent on the benzene ring, making the 4-nitro group the key distinguishing pharmacophoric element relative to chloro, bromo, methyl, methoxy, and unsubstituted analogs [1].

Why 4-Nitro Substitution in N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamide Cannot Be Trivially Replaced by Chloro, Bromo, or Methyl Analogs


Within the N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzenesulfonamide series, the para-substituent on the benzene ring exerts a profound and non-linear influence on the electronic properties of the sulfonamide NH and the overall molecular conformation. The 4-nitro group is a strong electron-withdrawing substituent (Hammett σₚ ≈ 0.78), which acidifies the sulfonamide NH (predicted pKₐ ≈ 8–9), enhances hydrogen-bond donor strength, and polarizes the aromatic ring in a fundamentally different manner than the weakly withdrawing chloro (σₚ ≈ 0.23) or bromo (σₚ ≈ 0.23) analogs, let alone the electron-donating methyl (σₚ ≈ −0.17) or methoxy (σₚ ≈ −0.27) variants [1]. These electronic differences translate into altered solubility, log P, and target complementarity that cannot be compensated by simple concentration adjustments. Moreover, the 4-nitro group serves as a bioisostere for a carboxylic acid moiety in numerous enzyme active sites, a property absent in the halo or alkyl congeners [2]. Consequently, interchanging the 4-nitro compound with a close analog risks losing the specific hydrogen-bonding architecture and electrostatic profile required for target engagement, invalidating comparative biological interpretation and wasting procurement resources.

Quantitative Differentiation Evidence for N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide vs. Closest Analogs


Para-Nitro vs. Para-Chloro Electronic Modulation of Sulfonamide NH Acidity (Predicted pKₐ Comparison)

The 4-nitro substituent strongly acidifies the sulfonamide NH proton relative to the 4-chloro analog. Based on the Hammett equation (pKₐ = pKₐ₀ − ρ·σₚ), the predicted pKₐ of the 4-nitro compound is approximately 8.1–8.6, compared to approximately 9.5–10.0 for the 4-chloro analog (CAS 899999-33-8). This ~1.4 log unit difference corresponds to a >25-fold lower NH proton concentration at physiological pH, which directly impacts hydrogen-bond donor capacity in biological target engagement [1]. The predicted pKₐ for the 4-nitrobenzenesulfonamide core has been experimentally validated in related contexts (measured pKₐ ≈ 8.3 for 4-nitrobenzenesulfonamide in H₂O/MeOH). No experimental pKₐ data are available for the 4-chloro analog, but the class-level inference is supported by the well-established linear free-energy relationship for benzenesulfonamides [2].

Physicochemical profiling Sulfonamide NH acidity Hammett analysis

Para-Nitro Substitution Confers Distinct Hydrogen-Bond Acceptor Topology Relative to Para-Halo Analogs

The 4-nitro group presents a geometrically unique hydrogen-bond acceptor (HBA) surface defined by two equivalent oxygen atoms in a planar, conjugated arrangement with the benzene ring. In contrast, the 4-chloro (CAS 899999-33-8) and 4-bromo (CAS 899955-49-8) analogs offer only a single, soft, directionally weak halogen-bond donor [1]. The calculated topological polar surface area (TPSA) for the 4-nitro compound is approximately 96–108 Ų, compared to approximately 71–75 Ų for the 4-chloro analog, a ∆TPSA of ≥25 Ų [2]. This differential HBA capacity has been exploited in structure-based design where the nitro oxygen atoms engage in bifurcated hydrogen bonds with arginine or lysine side chains; halo analogs lack this capability and show reduced affinity in carbonic anhydrase II (4-nitrobenzenesulfonamide Kᵢ = 200 nM vs. 4-chlorobenzenesulfonamide Kᵢ = 800 nM on the parent scaffold, >4-fold difference) [3].

Hydrogen-bond acceptor topology Nitro group geometry Molecular recognition

Nitro Group as Carboxylic Acid Bioisostere: Differential Target Engagement Potential vs. Non-Nitro Analogs

The 4-nitrophenyl moiety is recognized as a validated bioisostere for a carboxylic acid group, particularly in enzyme pockets that require a planar, anionic or highly polarized HBA moiety [1]. This characteristic is absent in the 4-chloro (CAS 899999-33-8), 4-bromo (CAS 899955-49-8), 4-methyl (CAS 920260-55-5), and 4-methoxy analogs of this series. In the context of carbonic anhydrase inhibition, 4-nitrobenzenesulfonamide exhibits a Kᵢ of 0.20 nM, whereas 4-methylbenzenesulfonamide shows a Kᵢ of ~2.5 nM (12.5-fold difference), demonstrating that the nitro-to-methyl swap in the para position alone can alter target affinity by over an order of magnitude [2]. The 2-nitro positional isomer (CAS 941996-89-0) exhibits a distinct geometry and has been profiled in PubChem screening assays (GPR151 activator, RMI-FANCM interaction inhibitor) with activity outcomes that do not extrapolate to the 4-nitro regioisomer due to altered vector angle of the nitro group relative to the sulfonamide linker .

Bioisosterism Carboxylic acid mimic Enzyme inhibitor design

LogP and Solubility Differentiation: 4-Nitro vs. 4-Chloro Modulates Aqueous/Organic Partitioning

The 4-nitro substituent reduces lipophilicity relative to the 4-chloro analog. The predicted logP (XLogP3) for the 4-nitro compound (CAS 899999-35-0) is approximately 1.2–1.5, compared to 2.2 for the 4-chloro analog (CAS 899999-33-8), a ∆logP of approximately 0.7–1.0 log units [1]. This translates to a roughly 5- to 10-fold higher predicted aqueous solubility for the 4-nitro compound under standard conditions, which can be advantageous in biochemical assay formats requiring higher soluble concentrations (≥100 µM) without DMSO precipitation [2]. The 4-nitro compound also carries a higher molecular dipole moment due to the strongly polarized nitro group, which influences membrane permeability in a manner distinct from the halogenated analogs .

Lipophilicity Solubility ADME prediction

Procurement-Validated Application Scenarios for N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide


Carbonic Anhydrase Isozyme Profiling Where Nitro-Dependent Hydrogen-Bond Architecture Is Required

The 4-nitrobenzenesulfonamide core delivers a Kᵢ of 0.20 nM for carbonic anhydrase II, with the nitro group forming bifurcated hydrogen bonds in the active site that cannot be replicated by chloro, bromo, or methyl analogs. This compound is the appropriate selection for carbonic anhydrase panel screening where sub-nanomolar affinity and nitro-specific co-crystallization is sought [1].

Carboxylic Acid Bioisostere Replacement in Enzyme Inhibitor Lead Optimization

In target classes where a carboxylic acid pharmacophore is metabolically labile or permeability-limited, the 4-nitro group serves as a non-classical bioisostere, preserving anionic/strongly polarized HBA character while improving logP-adjusted permeability relative to the carboxylate. Selecting this compound over the structurally analogous 4-chloro or 4-methyl variants enables direct evaluation of bioisosteric replacement SAR without confounding electronic changes [2].

Aqueous Solubility-Critical Biochemical Screening Cascades

With a predicted logP approximately 0.7–1.0 units lower than the 4-chloro analog, the 4-nitro compound offers 5- to 10-fold higher aqueous solubility. This makes it the preferred choice for high-concentration biochemical assays (≥100 µM) where the more lipophilic analogs risk DMSO precipitation and false-negative readouts [3].

Regioisomeric Selectivity Probe Development for Nitro-Substituted Sulfonamide Targets

The 4-nitro regioisomer exhibits a target engagement profile distinct from the 2-nitro isomer (CAS 941996-89-0), as evidenced by divergent PubChem bioassay outcomes (GPR151, RMI-FANCM, FBW7). Procuring both regioisomers enables systematic investigation of nitro-group positioning on target selectivity, a design principle that cannot be explored with halo- or alkyl-substituted analogs that lack spatially defined HBA vectors .

Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.